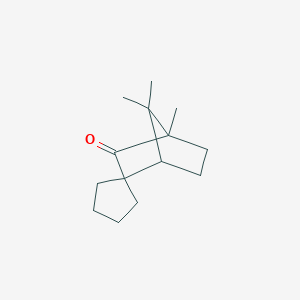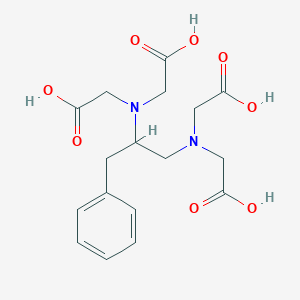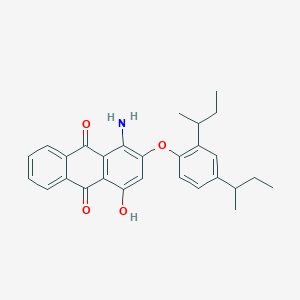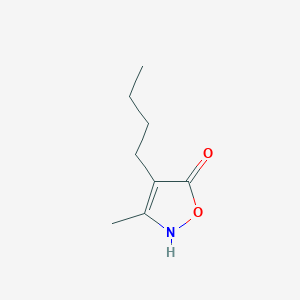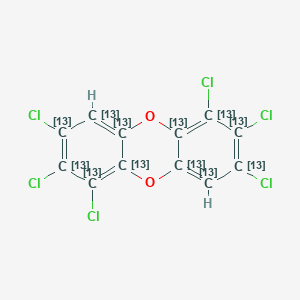![molecular formula C6H14NO8P B024755 [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate CAS No. 109515-01-7](/img/structure/B24755.png)
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate, also known as ATP (adenosine triphosphate), is a molecule that plays a crucial role in various biological processes. It is considered the energy currency of the cell and is involved in processes such as muscle contraction, nerve impulse transmission, and metabolic reactions.
作用机制
The mechanism of action of [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is based on its ability to release energy when its phosphate bonds are hydrolyzed. This energy is used to power various cellular processes such as muscle contraction, ion transport, and synthesis of macromolecules. [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is also involved in signaling pathways and acts as a neurotransmitter in the nervous system.
生化和生理效应
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate has several biochemical and physiological effects on the body. It is involved in the regulation of cellular metabolism, the maintenance of ion gradients across cell membranes, and the regulation of gene expression. It is also involved in the contraction of muscle fibers, the transmission of nerve impulses, and the synthesis of macromolecules such as proteins and nucleic acids.
实验室实验的优点和局限性
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is a widely used molecule in laboratory experiments due to its importance in various biological processes. Its advantages include its abundance in living cells, its stability, and its ability to release energy when hydrolyzed. However, its limitations include its susceptibility to degradation by enzymes and its potential interference with other cellular processes.
未来方向
Future research on [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate could focus on the development of new methods for its synthesis and detection. It could also explore its role in disease states such as cancer and neurodegenerative disorders. Additionally, research could focus on the development of new drugs that target [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate and its associated signaling pathways.
Conclusion
In conclusion, [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is a vital molecule in various biological processes and has been extensively studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate could have significant implications for our understanding of cellular metabolism and the development of new therapies for diseases.
合成方法
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is synthesized in the body through a process called cellular respiration. This process occurs in the mitochondria and involves the breakdown of glucose to produce [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate. The process involves several steps, including glycolysis, the Krebs cycle, and oxidative phosphorylation.
科学研究应用
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate has been extensively studied in various fields of scientific research. In biochemistry, it is used as a substrate for enzymes that catalyze chemical reactions. In physiology, it is used to study the energy metabolism of cells and tissues. In pharmacology, it is used as a target for drugs that modulate its activity. In genetics, it is used as a marker for gene expression and sequencing.
属性
CAS 编号 |
109515-01-7 |
|---|---|
产品名称 |
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |
分子式 |
C6H14NO8P |
分子量 |
259.15 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(11)6(4(10)2-9)15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 |
InChI 键 |
GAKVBLIQIVXARX-SLPGGIOYSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)OP(=O)(O)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
同义词 |
glucosamine 4-phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



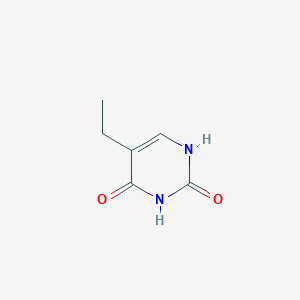
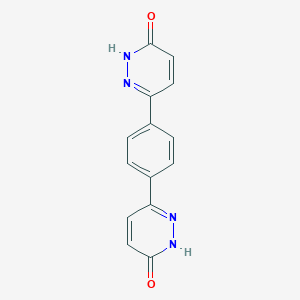
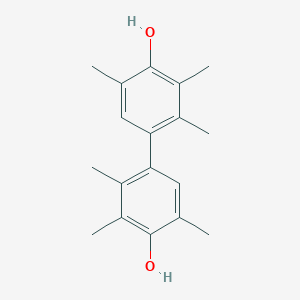
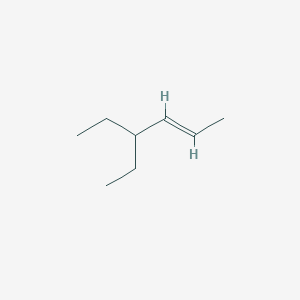

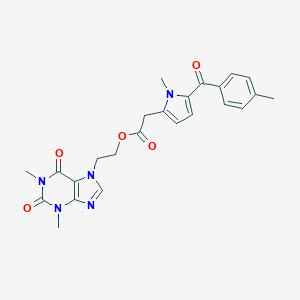
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
